6-(3,4-dimethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine
Description
Properties
IUPAC Name |
6-(3,4-dimethylphenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-10-3-4-13(5-11(10)2)20(18,19)17-7-12-6-15-9-16-14(12)8-17/h3-6,9H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWFBKDEORVKBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CC3=CN=CN=C3C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-dimethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common route involves the cyclization of pyrimidine derivatives with appropriate sulfonyl chlorides under basic conditions . The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and bases such as triethylamine or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-(3,4-dimethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve moderate temperatures (25-80°C) and solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfonamides .
Scientific Research Applications
6-(3,4-dimethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its use as a potential therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(3,4-dimethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or modulation of gene expression.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Halogen atoms (e.g., Cl) increase electrophilicity, facilitating nucleophilic substitution reactions in drug synthesis . The 3,4-dimethylbenzenesulfonyl group likely improves target binding through hydrophobic interactions, as seen in sulfonamide-based kinase inhibitors .
- Solubility : Potassium or hydrochloride salts (e.g., ) enhance aqueous solubility, critical for bioavailability. The sulfonyl group in the target compound may reduce solubility compared to carboxylate derivatives.
Limitations and Contradictions
- Data Gaps : Direct biological data for the target compound are absent in the evidence, requiring extrapolation from analogs.
- Contradictory Solubility Trends : While sulfonyl groups generally reduce solubility, shows carboxylate salts improve it, highlighting the need for empirical validation .
Biological Activity
The compound 6-(3,4-dimethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a member of the pyrrolo[3,4-d]pyrimidine family, which has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure features a pyrrolo[3,4-d]pyrimidine core substituted with a 3,4-dimethylbenzenesulfonyl group. The presence of this sulfonyl moiety is significant as it may influence the compound's solubility and interaction with biological targets.
Research indicates that compounds similar to This compound exhibit various biological activities primarily through the inhibition of specific enzymes or pathways. Notably:
- Antitumor Activity : Pyrrolo[3,4-d]pyrimidines have been shown to inhibit certain kinases involved in cancer cell proliferation. For instance, studies have demonstrated that related compounds can effectively target protein kinases such as EGFR and VEGFR , leading to reduced tumor growth in vitro and in vivo models.
- Antimicrobial Properties : The sulfonyl group may enhance the antimicrobial activity of the compound by facilitating interactions with bacterial enzymes or structures. Compounds in this class have shown promise against various pathogens.
Biological Activity Data
| Biological Activity | Assay Type | Reference |
|---|---|---|
| Antitumor (EGFR Inhibition) | In vitro | |
| Antimicrobial (Bacterial Inhibition) | In vitro | |
| Antiproliferative | Cell Line Studies |
Case Studies
-
Antitumor Efficacy in Lung Cancer :
A study evaluated the effects of pyrrolo[3,4-d]pyrimidine derivatives on lung cancer cell lines. The results indicated that treatment with these compounds led to a significant decrease in cell viability and induction of apoptosis through activation of caspase pathways. -
Antimicrobial Activity Against Gram-positive Bacteria :
Another investigation assessed the antimicrobial properties of related compounds against Gram-positive bacteria. The results showed notable inhibition zones in disk diffusion assays, suggesting potential for development as antibacterial agents.
Research Findings
Recent studies have focused on optimizing the pharmacological properties of pyrrolo[3,4-d]pyrimidines. For example:
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications at the 7-position significantly affect both potency and selectivity against target enzymes.
- In Vivo Studies : Animal models have demonstrated that these compounds can effectively reduce tumor size without significant toxicity at therapeutic doses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
